5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-(1,4-dioxan-2-ylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-8-10-4-7(13-8)3-6-5-11-1-2-12-6/h4,6H,1-3,5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYSBNRJFXAJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CC2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with a dioxane derivative. One common method is the alkylation of 2-aminothiazole with 2-(chloromethyl)-1,4-dioxane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Halogen-Substituted Thiazol-2-amines
Compounds such as 5-(3,4-Dichlorobenzyl)-1,3-thiazol-2-amine (3d) and 5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-amine (CAS: 893724-17-9) feature halogenated benzyl groups. For example, 3d demonstrated an 83% yield and a melting point of 92–94°C, with NMR data confirming its structure . In contrast, the dioxane-containing analogue may exhibit reduced lipophilicity but improved solubility due to the oxygen-rich dioxane ring .
Oxadiazole-Hybrid Thiazol-2-amines
Compounds like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (4) incorporate oxadiazole rings, which are electron-deficient and may enhance metabolic stability. The dioxane-containing compound’s biological profile remains unexplored but could differ due to its distinct substituent.
Oxygen-Containing Substituents
The tetrahydrofuran (THF) derivative N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine (CAS: 810633-89-7) shares a cyclic ether substituent. THF’s smaller ring size may confer different conformational flexibility compared to 1,4-dioxane . Additionally, 4-[(E)-methoxyimino]-1,3-thiazol-2-amine forms coordination complexes with palladium, suggesting that the dioxane group in the target compound might also engage in metal binding or hydrogen bonding .
Physicochemical and Pharmacological Comparisons
- Solubility : The 1,4-dioxane group likely improves aqueous solubility compared to halogenated analogues, which prioritize lipophilicity .
- Synthetic Complexity : Halogenated derivatives (e.g., 3d) are synthesized via straightforward benzyl substitutions (yields >80%), whereas oxadiazole hybrids require multi-step reactions .
- Biological Activity : Oxadiazole-thiazole hybrids exhibit cytotoxic effects, while halogenated derivatives are often intermediates with uncharacterized activities. The dioxane substituent’s impact on bioactivity warrants further investigation .
Key Research Findings
- Industrial Relevance : Halogenated thiazol-2-amines (e.g., 5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine) are commercially available in high-purity grades, suggesting scalability .
Biological Activity
5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound notable for its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a dioxane moiety, which contributes to its unique chemical behavior. The thiazole ring is planar and exhibits aromatic characteristics due to the delocalization of π-electrons from the sulfur atom. This structural configuration is essential for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂S |
| Molecular Weight | 213.28 g/mol |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) |
| Stability | Stable under normal laboratory conditions |
Cellular Effects
Research indicates that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, studies have demonstrated its cytotoxicity against liver carcinoma cells (HEPG2) using the MTT assay. The compound's effectiveness was quantified through IC50 values derived from dose-response curves.
Table 2: Cytotoxicity Data Against HEPG2 Cell Line
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Doxorubicin (control) | 0.5 |
The biological activity of this compound is primarily attributed to its interaction with key biomolecules and enzymes:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Gene Expression Modulation : The compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
- Binding Interactions : Its thiazole structure allows for effective binding to target proteins, potentially disrupting their function.
Research Applications
This compound has been explored for various applications:
Antimicrobial Activity
The compound has demonstrated potential as an antimicrobial agent against a range of pathogens. Its efficacy was evaluated against common bacterial strains with promising results.
Anticancer Research
The anticancer properties have made it a candidate for further research in oncology. Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent.
Industrial Applications
In addition to its biological significance, this compound is utilized in the synthesis of more complex organic molecules and as a catalyst in chemical reactions.
Study 1: Antitumor Activity
In a study published in MDPI, various thiazole derivatives were tested for their antitumor activity against HEPG2 cells. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity levels, with some derivatives exhibiting IC50 values lower than that of established chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Efficacy
Another research effort highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound was tested against multiple strains of bacteria and fungi, demonstrating minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Q & A
Q. Key Conditions :
- Temperature control (room temperature to 90°C) .
- Catalysts: Bases (e.g., NaHCO₃) or Lewis acids for coupling steps .
Which spectroscopic and analytical techniques are used to characterize this compound?
Level: Basic
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies proton environments and carbon frameworks, confirming substituent positions on the thiazole and dioxane rings .
- 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in crowded spectra .
Mass Spectrometry (MS) :
- High-resolution MS (HRMS) verifies molecular formula and fragmentation pathways .
X-ray Crystallography :
- Determines crystal structure and hydrogen-bonding interactions (e.g., N–H⋯N/F dimers in related thiazole derivatives) .
Q. Example Workflow :
- Step 1 : Confirm purity via TLC .
- Step 2 : Collect NMR and MS data for structural elucidation .
How are biological activities (e.g., antimicrobial, anticancer) assessed for this compound?
Level: Basic
Methodological Answer:
In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) in broth microdilution assays .
- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Enzyme Inhibition Studies :
- Fluorometric assays to evaluate inhibition of key enzymes (e.g., PFOR in anaerobic organisms) via competitive binding .
Q. Data Interpretation :
- Compare activity trends with structural analogs (e.g., substituent effects on thiazole/dioxane moieties) .
How can computational methods (e.g., DFT) optimize synthesis or predict bioactivity?
Level: Advanced
Methodological Answer:
Reaction Pathway Modeling :
- DFT calculations (e.g., B3LYP/6-31G*) simulate transition states and intermediates to identify energetically favorable routes .
- Example: Ultrasound-assisted synthesis efficiency is validated by comparing experimental yields with DFT-predicted activation energies .
Molecular Docking :
- AutoDock or Schrödinger Suite predicts binding affinities to biological targets (e.g., PFOR enzyme) based on compound conformation .
Q. Case Study :
- DFT analysis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives revealed optimal solvent effects (ε = 78.4 for water) for cyclization steps, guiding experimental design .
How to resolve contradictions in reported reaction yields or bioactivity data?
Level: Advanced
Methodological Answer:
Variable Analysis :
- Compare solvent polarity (e.g., DMF vs. THF), temperature (±10°C), and catalyst loading across studies .
- Example: Higher yields in aprotic solvents (DMF, 85%) vs. protic solvents (ethanol, 60%) due to reduced side reactions .
Bioactivity Discrepancies :
- Validate assay conditions (e.g., cell line passage number, serum concentration) and statistical methods (e.g., ANOVA with post-hoc tests) .
Q. Mitigation Strategy :
- Reproduce key experiments under standardized protocols (e.g., USP guidelines for antimicrobial testing) .
What strategies improve reaction efficiency (e.g., ultrasound, microwave)?
Level: Advanced
Methodological Answer:
Ultrasound-Assisted Synthesis :
Microwave Irradiation :
- Rapid heating (e.g., 150°C in 10 min) enhances cyclization kinetics for thiadiazole/thiazole hybrids .
Catalyst Optimization :
- Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate coupling steps .
Q. Case Study :
- Ultrasound reduced energy barriers for 1,3,4-thiadiazole formation, achieving 92% yield vs. 68% conventional heating .
How can structural data (e.g., X-ray) inform enzyme inhibition mechanisms?
Level: Advanced
Methodological Answer:
Hydrogen-Bonding Networks :
- X-ray structures of analogous compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) reveal critical interactions (e.g., N–H⋯N/F) stabilizing enzyme-inhibitor complexes .
Conformational Analysis :
- Overlay inhibitor-bound crystal structures with apo-enzyme forms to identify induced-fit binding pockets .
Q. Example :
- The amide anion in nitazoxanide derivatives directly inhibits PFOR by mimicking the native substrate’s charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
